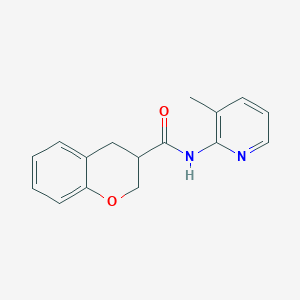![molecular formula C17H18N2O5S B7465388 Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate, also known as MOTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is not fully understood. However, studies suggest that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to inhibit the activation of NF-kB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells. In terms of anti-inflammatory effects, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been shown to have anti-microbial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is its high potency and selectivity towards cancer cells. Additionally, it has low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the significant limitations of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is its poor solubility in water, which makes it challenging to administer in vivo. Furthermore, the mechanism of action of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is not fully understood, which limits its potential applications.
Direcciones Futuras
Despite the promising results, there is still much to be explored in terms of the potential applications of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate. One of the significant future directions is the development of novel drug delivery systems that can enhance the solubility and bioavailability of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate and its potential applications in other areas such as anti-microbial and anti-viral therapy. Furthermore, the development of analogs and derivatives of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate may lead to the discovery of more potent and selective compounds for cancer therapy.
Conclusion:
In conclusion, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is a synthetic compound that has shown promising results in various scientific research applications, particularly in the field of cancer therapy. Despite the limitations, the potential applications of Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate are vast, and further research is needed to fully understand its mechanism of action and potential applications in other areas.
Métodos De Síntesis
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate is synthesized through a multistep process that involves the condensation of 2-mercaptothiazole with 2-bromo-4-(oxolan-2-ylmethoxy)benzoic acid, followed by esterification with methyl chloroformate. The final product is obtained through purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has shown promising results in various scientific research applications. One of the significant areas of interest is its potential as an anti-cancer agent. Studies have shown that Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate has been investigated for its anti-inflammatory, anti-microbial, and anti-viral properties.
Propiedades
IUPAC Name |
methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-22-16(21)14-9-18-17(25-14)19-15(20)11-4-6-12(7-5-11)24-10-13-3-2-8-23-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVHBKCSJAEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

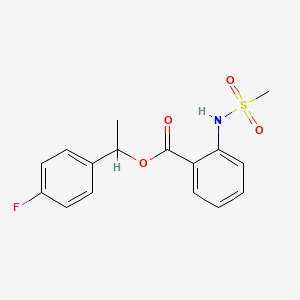
![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
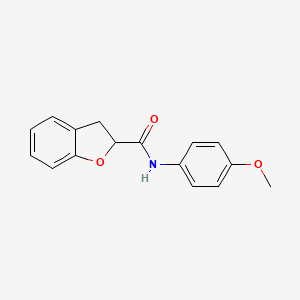
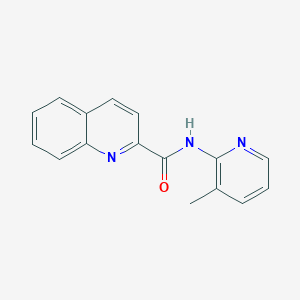
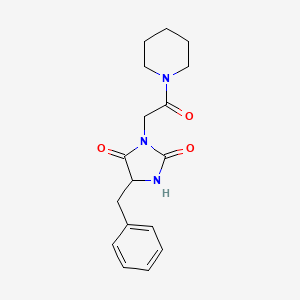

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
